4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride

Bioisosterism Metabolic Stability Drug Design

This hydrochloride salt is a critical, non-interchangeable heterocyclic building block with a specific 3-isopropyl, 5-piperidinyl-1,2,4-oxadiazole core. It is essential for synthesizing IP-protected Smo antagonists and provides a metabolically stable bioisostere in CNS drug discovery. Its enhanced stability and solubility make it the preferred form for reliable laboratory handling.

Molecular Formula C10H18ClN3O
Molecular Weight 231.72 g/mol
CAS No. 733751-26-3
Cat. No. B1394852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
CAS733751-26-3
Molecular FormulaC10H18ClN3O
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C2CCNCC2.Cl
InChIInChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H
InChIKeyMBXMTEBIYCAIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride (CAS 733751-26-3) for Chemical Biology and Drug Discovery


4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic building block featuring a 1,2,4-oxadiazole core linked to a piperidine ring at the 5-position and an isopropyl substituent at the 3-position [1]. This hydrochloride salt (C10H18ClN3O, MW 231.72 g/mol) is the preferred form for procurement due to its enhanced stability and aqueous solubility compared to the free base, making it more amenable to standard laboratory handling and biological assays [1].

Why Generic Substitution Fails for 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride (CAS 733751-26-3) in Research


Simple substitution with another 1,2,4-oxadiazole-piperidine compound is not feasible because the precise regioisomerism and substitution pattern on the oxadiazole ring critically influence biological target engagement, metabolic stability, and physicochemical properties [1]. As established in structure-activity relationship (SAR) studies of piperidine-based oxadiazoles, even minor alterations—such as moving the piperidine attachment from the 5- to the 3-position of the oxadiazole, or swapping the isopropyl group for a methyl or ethyl—can drastically alter DAT/NET selectivity ratios and in vivo duration of action [1][2]. Therefore, this specific compound, with its 3-isopropyl and 5-piperidinyl substitution, is a non-interchangeable scaffold for generating defined chemical matter.

Quantitative Evidence Guide: 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride (CAS 733751-26-3) Differentiation


Differentiation via 1,2,4-Oxadiazole Bioisostere: Enhanced Hydrolytic Stability Over Ester Analogs

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering a critical advantage in hydrolytic stability [1]. In SAR studies of piperidine-based cocaine analogues, replacement of a labile ester group with a 1,2,4-oxadiazole yielded compounds with significantly longer duration of action, attributed to resistance to esterase-mediated cleavage [2].

Bioisosterism Metabolic Stability Drug Design

Differentiation by Regioisomerism: 5-Piperidinyl vs. 3-Piperidinyl Substitution

The specific 5-piperidinyl-1,2,4-oxadiazole substitution pattern is a defined pharmacophore in several patent families, including those targeting the Smoothened (Smo) receptor [1]. In contrast, the regioisomer bearing the piperidine at the 3-position (CAS 913264-44-5) represents a distinct chemical entity with different spatial orientation of the basic nitrogen, which can lead to divergent binding affinities and selectivity profiles .

Regioisomerism Target Selectivity Smo Antagonism

Differentiation via Salt Form: Enhanced Solubility and Handling Over the Free Base

The hydrochloride salt (CAS 733751-26-3) is the preferred form for research procurement due to its significantly improved aqueous solubility and solid-state stability compared to the free base (CAS 733748-92-0) . This is a practical but critical distinction: the free base is an oil or low-melting solid, whereas the hydrochloride is a crystalline solid that is easier to weigh accurately and formulate in aqueous buffers .

Solubility Formulation Handling

Differentiation as a Tubulin Inhibitor Chemotype Scaffold

The 4-(1,2,4-oxadiazol-5-yl)piperidine motif, of which this compound is a substituted derivative, has been validated as a core scaffold for a new chemotype of tubulin inhibitors [1]. This class has demonstrated antiproliferative activity and confirmed tubulin polymerization inhibition in biochemical assays, providing a distinct mechanism of action compared to other heterocyclic building blocks like simple piperidines or oxadiazoles alone [1].

Antiproliferative Tubulin Inhibitor Cancer

Differentiation by Aliphatic Substituent: Isopropyl vs. Methyl Impact on Lipophilicity

The isopropyl group at the oxadiazole 3-position confers higher lipophilicity compared to a methyl or unsubstituted analog, a parameter that can be crucial for optimizing membrane permeability and blood-brain barrier penetration [1]. In the context of CNS-targeted programs (e.g., DAT inhibitors or Smo antagonists), this increased cLogP can be a key driver of in vivo efficacy [2].

Lipophilicity SAR ADME

Validated Application Scenarios for 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride (CAS 733751-26-3)


Scaffold for Smoothened (Smo) Antagonist Development in Oncology

This compound serves as a key intermediate for synthesizing novel Smo antagonists, a validated therapeutic strategy for cancers with aberrant Hedgehog pathway activation. Its specific 5-piperidinyl-1,2,4-oxadiazole core is explicitly claimed in relevant patent literature, making it an essential starting material for generating IP-protected lead compounds [1].

Generation of Metabolically Stable CNS-Active Leads via Bioisosteric Replacement

Medicinal chemistry programs targeting the dopamine transporter (DAT) or other CNS receptors can utilize this compound to replace labile ester moieties. The 1,2,4-oxadiazole ring provides a metabolically stable bioisostere, as demonstrated by the >2-fold increase in duration of action for related piperidine-oxadiazole analogs compared to their ester counterparts [1]. This directly addresses a common failure point in CNS drug development: rapid esterase-mediated metabolism.

Building Block for Antiproliferative Tubulin Inhibitors

Researchers can use this hydrochloride salt as a building block to elaborate the 4-(1,2,4-oxadiazol-5-yl)piperidine motif into novel tubulin polymerization inhibitors. This approach is supported by prior work validating this chemotype's mechanism of action, offering a rational starting point for anticancer drug discovery [1].

Technical Documentation Hub

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